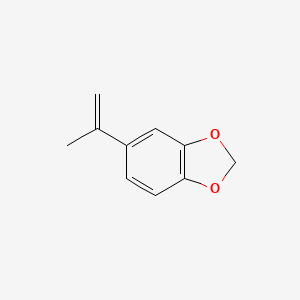

1,3-Benzodioxole, 5-(1-methylethenyl)-

Description

Structure

3D Structure

Properties

CAS No. |

119055-67-3 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

5-prop-1-en-2-yl-1,3-benzodioxole |

InChI |

InChI=1S/C10H10O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5H,1,6H2,2H3 |

InChI Key |

HVXSFCYOHKGEPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

Isosafrole: A Technical Guide to its Discovery, Natural Occurrence, and Synthesis

This in-depth technical guide provides a comprehensive overview of isosafrole, a significant organic compound with applications in the fragrance and chemical industries. This document delves into the historical discovery of its precursor, safrole, its natural prevalence in the botanical world, and the chemical transformation that yields isosafrole. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Executive Summary

Isosafrole, a fragrant oily liquid, is most notably recognized as a precursor in the synthesis of piperonal, a valuable fragrance component. While found in trace amounts in certain essential oils, its primary route of production is through the chemical isomerization of safrole, a naturally abundant phenylpropanoid. This guide will navigate the scientific journey from the initial investigations of safrole in the 19th century to the contemporary understanding of its natural distribution and the methodologies for its conversion to isosafrole. The biosynthesis of safrole within the intricate phenylpropanoid pathway will be detailed, alongside a practical protocol for its extraction from natural sources.

The Genesis of Discovery: From Safrole to Isosafrole

The story of isosafrole is intrinsically linked to the discovery and characterization of its chemical antecedent, safrole.

Early Investigations of Safrole

The mid-19th century marked the initial scientific exploration of safrole. In 1844, the French chemist Édouard Saint-Èvre first determined its empirical formula.[1] However, it was the work of French chemists Édouard Grimaux and J. Ruotte in 1869 that significantly advanced the understanding of safrole's chemical nature.[2] Their investigations, which included observing its reaction with bromine, led them to suggest the presence of an allyl group, a crucial feature of its molecular structure.[1]

The Isomerization to Isosafrole

The transformation of safrole into its isomer, isosafrole, was a key discovery that highlighted the chemical relationship between these two compounds. This process, known as isomerization, involves the rearrangement of atoms within the molecule, specifically the shifting of the double bond in the side chain. This conversion is typically achieved through the application of a base, such as potassium hydroxide, under heat.[2][3] The work of Grimaux and Ruotte laid the groundwork for understanding this transformation, which is fundamental to the industrial production of isosafrole.[2]

Natural Occurrence: The Botanical Sources of Safrole

While isosafrole itself is found in only trace amounts in nature, its precursor, safrole, is a constituent of numerous plant species.[4][5] The essential oils extracted from these plants serve as the primary natural source for obtaining safrole, which can then be converted to isosafrole.

Major Botanical Sources

The most significant natural sources of safrole are trees of the Lauraceae family:

-

Sassafras albidum : Native to eastern North America, the root bark of the sassafras tree is a rich source of safrole, with its essential oil containing up to 90% of the compound.[1]

-

Ocotea pretiosa : This Brazilian tree is another major commercial source of safrole.[1]

Other Notable Plant Sources

Safrole is also present in a variety of other plants, often in smaller quantities. These include:

-

Cinnamon: Found in various species of the Cinnamomum genus.[6]

-

Nutmeg: A common spice where safrole is a constituent.[6][7]

-

Black Pepper: The essential oil of Piper nigrum contains trace amounts of safrole.[6][8]

-

Star Anise: While Chinese star anise (Illicium verum) is generally considered free of safrole, the toxic Japanese star anise (Illicium anisatum) does contain it.[9][10]

-

Curry Leaf (Murraya koenigii): Isosafrole has been isolated from the leaves of this plant.[5][6]

Quantitative Data on Safrole Content

| Plant Species | Part of Plant | Essential Oil Yield | Safrole Content in Oil (%) |

| Sassafras albidum | Root Bark | ~1-2% | 75-90%[1] |

| Ocotea pretiosa | Wood | ~1% | ~90%[11] |

| Piper hispidinervium | Leaves | 3-4% | 81-87% |

| Cinnamomum parthenoxylon | Wood | Not Specified | High |

| Piper callosum | Leaves | ~3% | ~70% |

Biosynthesis of Safrole: The Phenylpropanoid Pathway

The formation of safrole in plants is a multi-step enzymatic process that originates from the shikimate pathway, leading to the production of phenylpropanoids.

The Phenylalanine Precursor

The biosynthesis begins with the amino acid L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid, a key entry point into the phenylpropanoid pathway.

Core Phenylpropanoid Metabolism

Following the formation of cinnamic acid, a series of enzymatic reactions involving hydroxylations, methylations, and reductions occur. These steps, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL), lead to the formation of various phenylpropanoid intermediates.

Formation of the Methylenedioxy Bridge

A critical step in the biosynthesis of safrole is the formation of the methylenedioxy bridge. This is believed to occur through the enzymatic cyclization of a dihydroxy-allylbenzene intermediate. While the precise enzymatic machinery is still under investigation, it is a key distinguishing feature of safrole and related compounds.

Diagram of the Putative Biosynthetic Pathway of Safrole

Caption: Putative biosynthetic pathway of safrole from the shikimate pathway.

Extraction and Isomerization Protocol

The primary method for obtaining isosafrole involves the extraction of safrole from plant material followed by a chemical isomerization step.

Steam Distillation for Safrole Extraction

This protocol outlines the laboratory-scale extraction of safrole-rich essential oil from sassafras root bark.

Materials:

-

Dried and ground sassafras root bark

-

Steam distillation apparatus (still, condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Preparation: Place the ground sassafras root bark into the still of the steam distillation apparatus and add water to cover the plant material.

-

Distillation: Heat the still to generate steam. The steam will pass through the plant material, volatilizing the essential oils.

-

Condensation: The steam and volatilized oil mixture will travel to the condenser, where it will cool and return to a liquid state.

-

Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of water, in the receiving flask.

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate fully. The denser essential oil will form the bottom layer.

-

Drying: Drain the lower oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: If a co-distillation with a solvent was performed, remove the solvent using a rotary evaporator to yield the pure essential oil.

Isomerization of Safrole to Isosafrole

This procedure describes the conversion of safrole to isosafrole. Caution: This reaction should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Safrole-rich essential oil

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)[3]

-

Ethanol (optional, as a solvent)

-

Reaction flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Dichloromethane or diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the safrole-rich essential oil with a solution of potassium hydroxide in ethanol or molten potassium hydroxide.

-

Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether.

-

Washing: Wash the combined organic extracts with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude isosafrole can be purified by vacuum distillation.[12]

Workflow Diagram for Isosafrole Production

Caption: Workflow for the production of isosafrole from natural sources.

Conclusion

Isosafrole, while a minor component of the natural world, holds significant industrial importance due to its role as a synthetic precursor. Its discovery and production are rooted in the rich chemistry of its naturally occurring isomer, safrole. A thorough understanding of the botanical sources of safrole, its biosynthesis via the phenylpropanoid pathway, and the chemical methods for its isomerization are crucial for professionals in the fields of natural product chemistry, fragrance science, and chemical synthesis. This guide has provided a detailed technical overview of these aspects, offering a foundation for further research and development.

References

-

Wikipedia. Safrole. [Link]

-

The Good Scents Company. isosafrole, 120-58-1. [Link]

-

National Center for Biotechnology Information. Isosafrole. PubChem Compound Summary for CID 637796. [Link]

-

Wikipedia. Isosafrole. [Link]

-

Chemicopro. Buy Isosafrole Online. [Link]

-

RUN - UNL Repository. Extraction of safrole from essential oils with ionic liquids. [Link]

-

Fragrance University. ocotea cymbarum oil. [Link]

-

The Hive Novel Discourse. piperonal to isosafrole. [Link]

-

ScenTree. Isosafrole (CAS N° 120-58-1). [Link]

-

Sciencemadness Wiki. Safrole. [Link]

- Google Patents. CN104262320A - Method for converting safrole into iso-safrole.

-

ResearchGate. Biosynthesis of essential oils in aromatic plants: A review. [Link]

-

The Hive Chemicals & Equipment. Plant's in which you can obtain safrol. [Link]

-

FooDB. Showing Compound Isosafrole (FDB012296). [Link]

-

Perfumer & Flavorist. New Sources of Natural Safrole. [Link]

-

Journal of Analytical Toxicology. Intermediates and Impurities in the Synthesis of MDA from Isosafrole. [Link]

-

MDPI. Chemical Composition of Piper nigrum L. Cultivar Guajarina Essential Oils and Their Biological Activity. [Link]

-

PubMed. Synthesis of N2- trans-isosafrole-dG-adduct Bearing DNAs and the Bypass Studies with Human TLS Polymerases κ and η. [Link]

-

EFSA Journal. Safety and efficacy of a feed additive consisting of a fraction of the essential oil from the fruit and leaves of Illicium verum Hook.f. (star anise terpenes) for use in all animal species (FEFANA asbl). [Link]

-

Wikipedia. Illicium verum. [Link]

-

PubChem. Anise Oil. [Link]

-

Erowid. Isosafrole from Piperonal. [Link]

-

TheWholesalerCo Europe. Star Anise Extract - Illicium verum. [Link]

-

ScenTree. Star anise oil (CAS N° 8007-70-3). [Link]

-

LookChem. Cas 120-58-1,ISOSAFROLE. [Link]

-

ACS Publications. Synthesis of Methylenedioxyphenyl Compounds from Isosafrole and Sesamol. [Link]

-

Acta Amazonica. Synthesis of piperonal from essential oil of long-pepper (Piper hispidinervium C. DC.). [Link]

-

Research Repository. A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. [Link]

-

Ayur Times. Safrole. [Link]

-

ScienceDirect. Relative percentage of safrole in essential oil from Piper species previously reported. [Link]

-

PMC. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. [Link]

-

Scribd. Safrole From Sassafras Oil. [Link]

-

Fragrance University. safrole. [Link]

Sources

- 1. Safrole - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. CN104262320A - Method for converting safrole into iso-safrole - Google Patents [patents.google.com]

- 4. Isosafrole - Wikipedia [en.wikipedia.org]

- 5. Showing Compound Isosafrole (FDB012296) - FooDB [foodb.ca]

- 6. isosafrole, 120-58-1 [thegoodscentscompany.com]

- 7. Fragrance University [fragranceu.com]

- 8. Chemical Composition of Piper nigrum L. Cultivar Guajarina Essential Oils and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anise Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ScenTree - Star anise oil (CAS N° 8007-70-3) [scentree.co]

- 11. scribd.com [scribd.com]

- 12. Isosafrole from Piperonal - [www.rhodium.ws] [erowid.org]

Mechanism of action of 1,3-Benzodioxole, 5-(1-methylethenyl)-

Technical Guide for Mechanism-Based Inactivation of Cytochrome P450

Executive Summary & Chemical Identity[1]

1,3-Benzodioxole, 5-(1-methylethenyl)- (also known as 5-Isopropenyl-1,3-benzodioxole ) is a bioactive styrene derivative characterized by a methylenedioxyphenyl (MDP) moiety fused to an isopropenyl side chain. While structurally related to natural products like safrole and isosafrole, this compound exhibits distinct physicochemical properties due to the steric and electronic effects of the

Primary Mechanism: The compound functions as a Mechanism-Based Inactivator (MBI) , also known as a suicide substrate, of Cytochrome P450 (CYP) monooxygenases. Its biological activity is driven by the bioactivation of the methylenedioxy bridge to a reactive carbene species , which irreversibly coordinates with the prosthetic heme iron of the enzyme, forming a stable Metabolic Intermediate Complex (MIC).

Key Applications:

-

Pesticide Synergism: Inhibits insect detoxification enzymes, potentiating the efficacy of pyrethroids and carbamates.

-

Pharmacological Probe: Used to map the active site topology of CYP isoforms (specifically CYP2D6 and CYP2C9 families).

-

Cytotoxicity: Induces oxidative stress and apoptosis in specific tumor lines via ROS generation and mitochondrial disruption.

Core Mechanism: The Carbene-Heme Complexation

The pharmacological potency of 5-(1-methylethenyl)-1,3-benzodioxole relies on a "Trojan Horse" strategy. The enzyme recognizes the lipophilic molecule as a substrate, but the catalytic turnover generates a reactive intermediate that permanently disables the enzyme.

The Bioactivation Cascade

-

Binding & Orientation: The lipophilic isopropenyl side chain anchors the molecule within the CYP450 active site, positioning the methylenedioxy (

) bridge near the heme iron-oxo species (Compound I). -

Hydrogen Abstraction: The highly reactive Compound I (

) abstracts a hydrogen atom from the methylene bridge, forming a carbon-centered radical. -

Hydroxylation & Dehydration: The radical recombines with the hydroxyl radical to form a hemiacetal-like intermediate (hydroxymethylenedioxy). This unstable species rapidly undergoes dehydration (loss of

). -

Carbene Formation: The loss of water generates a divalent carbene (

) at the methylene position. -

MIC Formation: The carbene acts as a strong

-donor and

Mechanistic Pathway Diagram

Figure 1: The bioactivation pathway of 5-(1-methylethenyl)-1,3-benzodioxole transforming from a substrate to a suicide inhibitor via carbene generation.

Experimental Validation Protocols

To confirm the mechanism of action for this specific derivative, researchers must utilize spectral binding assays and kinetic inhibition studies. The following protocols are designed to be self-validating systems.

Protocol A: Detection of Type III Optical Difference Spectrum

Objective: To confirm the formation of the Carbene-Heme complex. Rationale: The MDP-carbene complex exhibits a unique "double Soret" peak at 427 nm and 455 nm in the difference spectrum, distinguishing it from reversible inhibitors (Type I/II).

Materials:

-

Rat Liver Microsomes (RLM) or Recombinant CYP isozymes (1.0 nmol P450/mL).

-

NADPH regenerating system.

-

Dual-beam spectrophotometer.

Workflow:

| Step | Action | Critical Parameter |

|---|---|---|

| 1 | Baseline: Place microsomal suspension (diluted in 0.1M Phosphate buffer, pH 7.4) in both sample and reference cuvettes. | Record baseline (400–500 nm). |

| 2 | Addition: Add 5-(1-methylethenyl)-1,3-benzodioxole (10–50 µM final) to the sample cuvette only. Add equivalent solvent volume to reference. | Solvent < 1% v/v. |

| 3 | Initiation: Add NADPH (1 mM) to both cuvettes. | Synchronous addition is vital. |

| 4 | Scan: Record difference spectra repetitively every 2 minutes for 15 minutes. | Scan range: 390–500 nm. |

| 5 | Validation: Observe the emergence of a peak at 455 nm (pH dependent). | Pass Criteria: Absorbance at 455 nm increases with time. |

Protocol B: Time-Dependent Inhibition (IC50 Shift) Assay

Objective: To quantify the irreversibility (suicide inhibition) of the interaction. Rationale: If the mechanism is MBI, the IC50 value will decrease as the pre-incubation time increases.

Workflow:

-

Pre-incubation: Incubate CYP enzyme with the test compound (0–100 µM) and NADPH for varying times (

min). -

Dilution: Dilute the mixture 10-fold into a secondary reaction containing a marker substrate (e.g., Testosterone for CYP3A, Bufuralol for CYP2D6) and excess NADPH.

-

Measurement: Measure the formation of the marker metabolite via HPLC/MS.

-

Analysis: Plot % Remaining Activity vs. Pre-incubation Time.

-

Calculation: Determine

(inactivator concentration at half-maximal rate) and

Data Interpretation:

-

Reversible Inhibitor: IC50 remains constant regardless of pre-incubation time.

-

MBI (Our Compound): IC50 decreases significantly (shift > 1.5-fold) with longer pre-incubation.

Structure-Activity Relationship (SAR) Insights

The 5-(1-methylethenyl) group (isopropenyl) confers specific advantages over the allyl group found in Safrole:

| Feature | Effect on Mechanism |

| Methylenedioxy Ring | Essential. The source of the carbene. Removal or substitution (e.g., to dimethoxy) abolishes MBI activity. |

| Isopropenyl Group | Increases lipophilicity ( |

| Provides steric bulk. This may alter the regiospecificity of hydroxylation, favoring attack at the MDP bridge over the side chain, thereby increasing the efficiency of inactivation compared to linear alkene analogs. |

References

-

Murray, M. (2000).[1][2][3] "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism, 1(1), 67-84.[2] Link

-

Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes."[1][3][4][5] Cytochrome P450: Structure, Mechanism, and Biochemistry, 3rd Ed. Kluwer Academic/Plenum Publishers. Link

-

Hodgson, E., & Philpot, R. M. (1974).[1] "Interaction of Methylenedioxyphenyl (1,3-Benzodioxole) Compounds with Enzymes and Their Effects on Mammals." Drug Metabolism Reviews, 3(1), 231-301. Link

-

U.S. National Library of Medicine. (2025). "Compound Summary: 1,3-Benzodioxole, 5-(1-methylethenyl)-." PubChem. Link

-

Koley, A. P., et al. (1997). "Carbene adducts of heme iron-porphyrins: Spectroscopy and structure." Journal of Inorganic Biochemistry, 65(3), 187-195. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbene generation by cytochromes and electronic structure of heme-iron-porphyrin-carbene complex: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the synthesis of 1,3-Benzodioxole, 5-(1-methylethenyl)-

The following technical guide provides a comprehensive literature review on the synthesis of 5-(1-methylethenyl)-1,3-benzodioxole (also known as 3,4-methylenedioxy-α-methylstyrene). This document is structured for researchers and follows strict scientific principles, focusing on mechanistic causality, self-validating protocols, and authoritative referencing.

Executive Summary

5-(1-methylethenyl)-1,3-benzodioxole (CAS: 5650-44-2) is a functionalized styrene derivative featuring a 1,3-benzodioxole (methylenedioxy) moiety.[1] It serves as a valuable intermediate in organic synthesis, particularly in the development of functionalized polymers and as a precursor for fine chemicals. This review analyzes two primary synthetic pathways: Wittig Olefination and Grignard Addition followed by Dehydration .[1] The guide emphasizes the mechanistic underpinnings of these routes, offering researchers a comparative technical analysis of yield, scalability, and reaction specificity.

Chemical Identity & Structural Analysis[1][2][3][4]

-

IUPAC Name: 5-(prop-1-en-2-yl)-1,3-benzodioxole[1]

-

Common Names: 3,4-Methylenedioxy-α-methylstyrene; 5-Isopropenyl-1,3-benzodioxole[1]

-

Molecular Formula: C₁₀H₁₀O₂[1]

-

Molecular Weight: 162.19 g/mol [1]

-

Structural Features: The molecule consists of an electron-rich benzodioxole ring conjugated with an isopropenyl group. The electron-donating nature of the methylenedioxy group significantly influences the nucleophilicity of the aromatic ring and the stability of carbocation intermediates formed during synthesis.

Synthetic Pathway A: Wittig Olefination

The Wittig reaction offers a regiospecific method for converting carbonyls to alkenes under mild conditions, avoiding the harsh acidic environments of dehydration routes. This pathway is preferred for small-scale, high-purity applications where isomer control is paramount.[1]

Mechanistic Insight

The reaction involves the interaction of 3,4-methylenedioxyacetophenone (Acetopiperone) with a phosphorus ylide generated from methyltriphenylphosphonium bromide . The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide (TPPO).[2] The driving force is the formation of the strong P=O bond in TPPO.[3]

Experimental Protocol (Adapted from Standard Literature)

-

Reagents: Methyltriphenylphosphonium bromide (1.1 eq), Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.2 eq), 3,4-Methylenedioxyacetophenone (1.0 eq), Dry THF.

-

Workflow:

-

Ylide Formation: In a flame-dried flask under inert atmosphere (N₂/Ar), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[1]

-

Deprotonation: Add base (KOtBu) portion-wise.[1] The solution turns yellow/orange, indicating ylide formation (

). Stir for 30–60 min. -

Addition: Add 3,4-methylenedioxyacetophenone dropwise. The color may fade as the betaine/oxaphosphetane forms.

-

Reflux: Warm to room temperature and reflux for 2–4 hours to ensure complete conversion.

-

Workup: Quench with saturated

. Extract with diethyl ether.[1][4] The byproduct

-

Pathway Visualization

Figure 1: Mechanistic flow of the Wittig Olefination converting Acetopiperone to the target alkene.[1]

Synthetic Pathway B: Grignard Addition & Dehydration

This two-step sequence is often more scalable and cost-effective for larger quantities.[1] It utilizes the reactivity of Grignard reagents to form a tertiary alcohol, which is then dehydrated to the alkene.

Step 1: Grignard Addition

Mechanism: The nucleophilic methyl group from Methylmagnesium bromide (MeMgBr) attacks the electrophilic carbonyl carbon of 3,4-methylenedioxyacetophenone. This forms a magnesium alkoxide intermediate, which yields 2-(3,4-methylenedioxyphenyl)-2-propanol upon acidic workup.[1]

-

Key Consideration: Anhydrous conditions are critical. The electron-rich nature of the benzodioxole ring stabilizes the transition state, generally leading to high yields.

Step 2: Acid-Catalyzed Dehydration

Mechanism: The tertiary alcohol undergoes E1 elimination.[1] Protonation of the hydroxyl group creates a good leaving group (

-

Catalysts: p-Toluenesulfonic acid (p-TsOH),

, or heterogeneous catalysts like Montmorillonite K10 clay.[1] -

Thermodynamics: The conjugation of the double bond with the benzene ring makes the α-methylstyrene derivative the exclusive product over the non-conjugated isomer.

Experimental Protocol

-

Grignard: Add MeMgBr (3.0 M in ether, 1.2 eq) to a solution of 3,4-methylenedioxyacetophenone in dry ether at 0°C. Stir for 2 hours. Quench with dilute HCl. Isolate the tertiary alcohol.

-

Dehydration: Dissolve the crude alcohol in Toluene or Benzene.[1] Add catalytic p-TsOH (1-2 mol%).[1] Reflux with a Dean-Stark trap to remove water azeotropically.[1] Monitor via TLC until the starting material disappears.

Pathway Visualization

Figure 2: Two-step synthesis via Grignard addition and acid-catalyzed dehydration.[1]

Comparative Data Analysis

| Feature | Wittig Olefination | Grignard + Dehydration |

| Reaction Type | Concerted Cycloaddition | Nucleophilic Addn / E1 Elimination |

| Atom Economy | Low (Loss of | High (Loss of |

| Scalability | Moderate (Phosphine waste handling) | High (Industrial standard) |

| Conditions | Basic, Low Temp to Reflux | Acidic, Reflux |

| Key Impurity | Triphenylphosphine oxide | Dimerization products (if acid is too strong) |

| Yield (Lit.) | 75–85% | 80–90% (over 2 steps) |

Safety & Regulatory Considerations

Critical Note for Researchers: While 5-(1-methylethenyl)-1,3-benzodioxole is a distinct chemical entity, it shares structural homology with isosafrole (a List I chemical in many jurisdictions) and can be a theoretical precursor to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) via oxidative pathways.[1]

-

Compliance: Ensure all synthesis is conducted in accordance with local precursor control laws (e.g., DEA List I/II regulations in the US, precursor monitoring in EU).

-

Handling: Standard PPE for handling organic solvents and corrosives (Grignard reagents, strong acids) is mandatory.[1]

-

Storage: The terminal alkene can undergo polymerization; store at low temperatures with a radical inhibitor (e.g., BHT) if necessary.

References

-

Wittig Reaction Mechanics : Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1] Chemical Reviews, 89(4), 863-927.[1] Link

-

Alpha-Methylstyrene Synthesis : "Method for Preparing Alpha-Methylstyrene." European Patent EP4043420A1. (2022).[1][5] Describes the industrial dehydration of dimethylbenzyl alcohol, analogous to the benzodioxole derivative. Link

-

Grignard Reagents in Synthesis : Garst, J. F., & Ungvary, F. (1991).[1] "Mechanism of Grignard reagent formation." Grignard Reagents, 185-213.[1]

-

Dehydration of Tertiary Alcohols : Adkins, H., & Zartman, W. (1939).[1] "Dehydration of Alcohols."[1][6] Organic Syntheses, Coll.[1] Vol. 2, p. 606.[1] (General protocol applicable to phenylethanol derivatives). Link

-

Benzodioxole Reactivity : "Understanding 1,3-Benzodioxole." ChemicalBook Technical Review. (2024).[1][7] Link

Sources

- 1. α-Methylstyrene - Wikipedia [en.wikipedia.org]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. data.epo.org [data.epo.org]

- 6. lakeland.edu [lakeland.edu]

- 7. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3-Benzodioxole, 5-(1-methylethenyl)- in Organic Synthesis

Executive Summary: The 1,3-benzodioxole scaffold, also known as the methylenedioxyphenyl group, is a privileged structure in medicinal and industrial chemistry, appearing in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] This guide focuses on a specific, highly versatile derivative: 1,3-Benzodioxole, 5-(1-methylethenyl)- . This compound, an isomer of the naturally abundant safrole, serves as a powerful and reactive precursor for a range of high-value molecules. Its strategic importance lies in the isopropenyl (1-methylethenyl) side chain, which provides a reactive handle for transformations that are fundamental to the synthesis of complex targets. This document provides an in-depth analysis of its synthesis, core reactivity, and application in validated synthetic protocols, designed for researchers, chemists, and professionals in drug development.

PART 1: The 1,3-Benzodioxole Scaffold: A Privileged Structure

The 1,3-benzodioxole moiety is a bicyclic heterocyclic structure where a benzene ring is fused to a five-membered dioxole ring.[3] This arrangement is not merely a passive structural element; it actively influences the molecule's electronic properties and reactivity.

Inherent Properties and Reactivity:

-

Electron-Rich Aromatic Ring: The two oxygen atoms of the dioxole ring donate electron density into the aromatic system, making it highly susceptible to electrophilic aromatic substitution.[3][4] This facilitates the introduction of various functional groups.

-

Metabolic Significance: The methylenedioxy bridge is a known inhibitor of cytochrome P450 enzymes.[5] This property is exploited in drug design to modulate metabolism and enhance the bioavailability of co-administered therapeutic agents.

-

Structural Rigidity: The fused ring system provides a stable, rigid scaffold, which is advantageous for designing ligands that fit into specific biological targets.

The prevalence of this core in bioactive compounds, from anticancer agents to insecticides, underscores its importance as a foundational building block in synthetic chemistry.[1][6]

Caption: A plausible synthetic pathway from safrole to the target precursor.

Causality Behind Experimental Choices:

-

Isomerization to Isosafrole: The initial isomerization of safrole to isosafrole is a critical step. [7]Using a strong base like potassium hydroxide in ethanol shifts the double bond from the terminal position to a more stable, internal position conjugated with the aromatic ring. This conjugation is key for subsequent reactivity.

-

Oxidative Cleavage: The internal double bond of isosafrole is readily cleaved by strong oxidizing agents. Ozonolysis or permanganate oxidation breaks the C=C bond to form piperonal, an aldehyde. [8][9]This aldehyde is a pivotal intermediate.

-

Grignard Reaction & Dehydration: The aldehyde carbonyl is a perfect electrophile for a Grignard reagent like methylmagnesium bromide (CH₃MgBr). This nucleophilic addition forms a secondary alcohol. Subsequent acid-catalyzed dehydration removes the hydroxyl group, generating the desired isopropenyl double bond of the target molecule.

PART 3: Core Applications in Synthetic Chemistry

The true value of 1,3-Benzodioxole, 5-(1-methylethenyl)- lies in the reactivity of the isopropenyl group. This functionality is a gateway to several important molecular scaffolds.

Application 1: Synthesis of Piperonyl Acetone and Amine Derivatives

A primary transformation is the selective oxidation of the isopropenyl group to a ketone, specifically 3,4-methylenedioxypropiophenone or a related acetone derivative. This ketone is a direct precursor to a wide range of pharmaceutical targets, particularly those containing a phenethylamine backbone.

Reaction Pathway: Wacker-Type Oxidation

The Wacker oxidation is an elegant method to convert a terminal alkene to a methyl ketone using a palladium catalyst and an oxidant. This avoids the harsh conditions of ozonolysis.

Caption: Wacker-type oxidation pathway to a ketone intermediate and subsequent functionalization.

Protocol: Synthesis of 3,4-Methylenedioxypropiophenone

This protocol is a self-validating system; successful formation of the ketone can be easily monitored by TLC (disappearance of starting material) and confirmed by spectroscopic methods (¹H NMR, IR).

-

Catalyst Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve palladium(II) chloride (PdCl₂, 0.05 eq) and copper(I) chloride (CuCl, 1 eq) in a mixture of dimethylformamide (DMF) and water (7:1 v/v).

-

Rationale: DMF is a polar aprotic solvent that dissolves the catalysts and substrate. Water is required for the nucleophilic attack on the coordinated alkene. CuCl is used as a co-catalyst to re-oxidize the Pd(0) back to the active Pd(II) state.

-

-

Reaction Initiation: Bubble oxygen through the solution for 15 minutes. Add 1,3-Benzodioxole, 5-(1-methylethenyl)- (1.0 eq) via syringe.

-

Rationale: Oxygen is the terminal oxidant, regenerating the Cu(II) species from Cu(I), which in turn regenerates the Pd(II) catalyst, allowing for a catalytic cycle.

-

-

Reaction Monitoring: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

-

Rationale: This aqueous workup removes the water-soluble DMF and inorganic salts.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target ketone. [10] From this ketone, a vast library of psychoactive and other CNS-active compounds can be synthesized via reductive amination, making the title precursor a key strategic intermediate. [11]

Application 2: Precursor for Spirooxindole Derivatives

The electron-rich alkene of 1,3-Benzodioxole, 5-(1-methylethenyl)- makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. This provides a highly efficient, stereoselective route to complex heterocyclic systems like spirooxindoles, which are known for their diverse biological activities, including anti-diabetic properties. [12] Reaction Pathway: 1,3-Dipolar Cycloaddition

This reaction involves the in situ generation of an azomethine ylide from isatin and an amino acid (like sarcosine), which then reacts with the alkene (dipolarophile) to form a five-membered pyrrolidine ring in a single, atom-economical step.

Caption: Synthesis of spirooxindole derivatives via 1,3-dipolar cycloaddition.

Causality Behind Experimental Choices:

-

Solvent: Methanol or ethanol is typically used as they are polar protic solvents that facilitate the initial condensation reaction to form the azomethine ylide.

-

Stereoselectivity: The reaction is often highly stereo- and regioselective. The approach of the dipole to the dipolarophile is governed by steric and electronic factors, leading to the formation of a specific isomer. [12]This is a key advantage for creating stereochemically complex molecules for drug development.

-

One-Pot Synthesis: This reaction is a prime example of a multi-component reaction where three starting materials are combined in a single step to generate a complex product, which is highly efficient and desirable in modern organic synthesis. [12]

Conclusion and Future Outlook

1,3-Benzodioxole, 5-(1-methylethenyl)- is a strategically important precursor in organic synthesis. While it may be less common than its isomers, its unique isopropenyl functionality offers distinct synthetic advantages, particularly for accessing important ketone intermediates and for participating in powerful cycloaddition reactions. Its role as a gateway to pharmaceutically relevant scaffolds, including phenethylamines and complex heterocycles, ensures its continued relevance. Future research will likely focus on developing more efficient, catalytic methods for its synthesis and exploring its utility in constructing novel molecular architectures for drug discovery and materials science.

References

-

Title: Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

-

Title: 1,3-Benzodioxole - KCIL Chemofarbe Group Source: KCIL Chemofarbe Group URL: [Link]

-

Title: Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal | Request PDF Source: ResearchGate URL: [Link]

-

Title: Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity Source: PMC (Journal of the Iranian Chemical Society) URL: [Link]

-

Title: SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN Source: E-Journal of Chemistry URL: [Link]

-

Title: 1,3-Benzodioxole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: Frontiers in Plant Science URL: [Link]

-

Title: {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea Source: PMC (IUCrData) URL: [Link]

-

Title: (E)-N′-(1,3-Benzodioxol-5-ylmethylene)nicotinohydrazide monohydrate Source: PMC (Acta Crystallographica Section E) URL: [Link]

-

Title: Performic-oxidation-Of-safrole and Phenyl Propene (Further Isomerization) Source: Scribd URL: [Link]

-

Title: Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole Source: Taylor & Francis Online (Xenobiotica) URL: [Link]

-

Title: A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species Source: PMC (International Journal of Molecular Sciences) URL: [Link]

- Title: PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS Source: Google Patents URL

-

Title: (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction Source: ResearchGate URL: [Link]

-

Title: benzodioxole -5- (2,4,8-triene-isobutyl nonaoate) from Piper mulle Source: Indian Journal of Chemistry URL: [Link]

-

Title: 5-Propanoyl-1,3-benzodioxole | C10H10O3 | CID 95682 Source: PubChem URL: [Link]

-

Title: 1,3-Benzodioxole, 5-(1-propenyl)- Source: NIST WebBook URL: [Link]

-

Title: 1,3-Benzodioxole, 5-propyl- - Substance Details Source: US EPA URL: [Link]

Sources

- 1. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. scribd.com [scribd.com]

- 8. Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-Propanoyl-1,3-benzodioxole | C10H10O3 | CID 95682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. alpha-Methylene-1,3-benzodioxole-5-propionaldehyde (54546-95-1) for sale [vulcanchem.com]

- 12. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-Depth Technical Guide to the Interaction of Isosafrole with Cytochrome P450 Enzymes

Abstract

Isosafrole, a naturally occurring organic compound found in various essential oils, presents a fascinating case study in the complex world of xenobiotic metabolism.[1] While seemingly innocuous, its interaction with the cytochrome P450 (CYP450) superfamily of enzymes reveals a sophisticated mechanism of inhibition with profound toxicological and pharmacological implications. This guide provides a comprehensive technical overview of the metabolic activation of isosafrole, the formation of inhibitory metabolic-intermediate complexes, the resulting mechanism-based inhibition of specific P450 isoforms, and the experimental methodologies employed to investigate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the intricate dance between small molecules and the body's primary defense against foreign compounds.

Introduction: The Significance of the Isosafrole-P450 Interaction

Isosafrole belongs to the methylenedioxyphenyl (MDP) class of compounds, which are of considerable toxicological interest due to their capacity to both inhibit and induce CYP450 enzymes.[2][3][4] These enzymes are central to the metabolism of a vast array of drugs, environmental toxins, and endogenous molecules.[4] Consequently, any modulation of their activity can have significant downstream effects, including altered drug efficacy, adverse drug reactions, and even carcinogenesis.[3][4][5] The interaction of isosafrole with P450 enzymes is a classic example of mechanism-based inhibition, where the enzyme bioactivates a substrate into a reactive species that ultimately leads to the enzyme's own inactivation.[6][7] Understanding this process is not merely an academic exercise; it provides critical insights for drug design, risk assessment of natural products, and the prediction of drug-drug interactions.[4]

Metabolic Activation and the Genesis of a Metabolic-Intermediate Complex

The key to isosafrole's inhibitory action lies in its methylenedioxy group. Cytochrome P450 enzymes, particularly isoforms within the CYP1A and CYP2C families, catalyze the oxidative metabolism of this functional group.[8][9][10] This process is not a simple detoxification step; instead, it leads to the formation of a highly reactive electrophilic intermediate.

The prevailing hypothesis suggests that P450-mediated oxidation of the methylenedioxy bridge results in the formation of a carbene intermediate.[2] Carbenes are neutral, divalent carbon species with a sextet of electrons, making them highly reactive and short-lived. This reactive carbene, still within the active site of the P450 enzyme, then covalently binds to the ferrous (Fe²⁺) heme iron of the enzyme. This forms a stable, quasi-irreversible metabolic-intermediate (MI) complex.[11][12] The formation of this MI complex effectively sequesters the P450 enzyme, rendering it catalytically inactive.[11]

Sources

- 1. Isosafrole | C10H10O2 | CID 637796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxy...: Ingenta Connect [ingentaconnect.com]

- 4. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. food.ec.europa.eu [food.ec.europa.eu]

- 6. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of safrole and isosafrole and their metabolites with cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinction of CYP1A1 and CYP1A2 activity by selective inhibition using fluvoxamine and isosafrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of the main human cytochrome P450 enzymes involved in safrole 1'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro formation of an inhibitory complex between an isosafrole metabolite and rat hepatic cytochrome P-450 PB-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic-intermediate complex formation reveals major changes in rat hepatic cytochrome P-450 subpopulations in addition to those forms previously purified after phenobarbital, beta-naphthoflavone, and isosafrole induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isosafrole via Optimized Purification Protocols

Abstract

Isosafrole, a phenylpropene organic compound, is a valuable intermediate in the synthesis of fragrances, flavors, and other specialty chemicals.[1][2][3] The quality of crude isosafrole, often derived from the isomerization of safrole, can vary significantly, containing unreacted starting materials, isomeric impurities, and oxidation or polymerization by-products.[4][5] Achieving high purity is paramount for regulatory compliance, product consistency, and the success of downstream synthetic applications. This document provides detailed, field-proven protocols for the purification of crude isosafrole using vacuum fractional distillation and flash column chromatography, designed for researchers and professionals in drug development and chemical synthesis.

Introduction: The Imperative for Isosafrole Purification

Isosafrole (1,3-Benzodioxole, 5-(1-propenyl)-) is a colorless to pale yellow oily liquid with a characteristic anise-like odor.[1][2] It is most commonly obtained via the base-catalyzed isomerization of safrole, the primary constituent of sassafras oil.[3][4] This conversion, however, is often incomplete and can generate side products, leading to a crude mixture that is unsuitable for direct use in sensitive applications.

Common Impurities in Crude Isosafrole:

-

Unreacted Safrole: Due to incomplete isomerization, safrole is a frequent and significant impurity.[5]

-

Geometric Isomers: Isosafrole exists as cis-(Z) and trans-(E) isomers; the ratio can vary depending on the isomerization conditions.[3]

-

Oxidation Products: Exposure to air at high temperatures can lead to the formation of aldehydes (piperonal), ketones, and other oxidation by-products.[4][6]

-

Polymerization Products: Acidic conditions or excessive heat can induce polymerization, resulting in high-molecular-weight, tar-like substances.

-

Residual Catalysts and Solvents: Inadequate workup can leave traces of the isomerization catalyst (e.g., KOH, NaOH) or solvents.[4]

This guide details two primary methods for elevating the purity of crude isosafrole to >99%, explaining the causality behind each procedural step to ensure both efficacy and safety.

Critical Safety Protocols

Isosafrole and the reagents used in its purification present significant health and safety risks. Adherence to strict safety protocols is mandatory.

-

Hazard Profile: Isosafrole is toxic, a suspected carcinogen, and may cause genetic defects.[7][8] It can cause serious skin and eye irritation.[2]

-

Regulatory Status: Isosafrole is a regulated chemical precursor in many jurisdictions due to its use in illicit synthesis.[3] All handling, storage, and disposal must comply with local and national regulations.

-

Required Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (Butyl rubber is recommended).[9]

-

Splash-proof safety goggles or a full-face shield.

-

Flame-retardant lab coat.

-

-

Engineering Controls: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7][8] The work area must be equipped with an accessible safety shower and eyewash station.

-

Fire Safety: Isosafrole is a flammable liquid.[7] Keep away from heat, sparks, and open flames. Use explosion-proof equipment and ensure proper grounding of containers to prevent static discharge.[10]

Purification Method I: Vacuum Fractional Distillation

Principle of Operation: This technique separates compounds based on differences in their boiling points. Applying a vacuum lowers the boiling points of all components, which is critical for heat-sensitive compounds like isosafrole. This prevents thermal degradation and polymerization that can occur at its atmospheric boiling point of ~253°C.[3][11] By carefully controlling the temperature at the distillation head, fractions of distinct purity can be selectively condensed and collected.

Experimental Protocol: Vacuum Fractional Distillation

-

System Assembly:

-

Assemble a fractional distillation apparatus using ground-glass jointed glassware, as depicted in the workflow diagram below. Use a short, insulated Vigreux or packed column for efficient fractionation.[12]

-

Place the crude isosafrole (no more than 2/3 full) and a magnetic stir bar into a round-bottom flask.

-

Ensure all joints are properly sealed with vacuum grease. Connect the vacuum adapter to a cold trap and a vacuum pump.

-

-

Initiating Distillation:

-

Begin stirring and turn on the cooling water to the condenser.

-

Gradually apply vacuum. A deep vacuum (e.g., ≤10 mmHg) is recommended to significantly lower the boiling point.

-

Once the system is stable under vacuum, begin slowly heating the distillation flask using a heating mantle.

-

-

Fraction Collection:

-

Heads Fraction: Collect the first fraction that comes over at a lower temperature. This will contain highly volatile impurities such as residual solvents or low-boiling essential oil components.

-

Main Fraction (Isosafrole): As the temperature at the distillation head stabilizes at the boiling point of isosafrole for the given pressure (see table below), switch to a new receiving flask. Collect this clear, colorless fraction. A purity of >99.8% can be achieved with careful control.[4]

-

Tails Fraction: A sharp rise in temperature or a change in color (yellowing) indicates the start of the tails fraction, which contains higher-boiling impurities. Stop the distillation before this fraction begins to contaminate the main product.

-

-

System Shutdown:

-

Remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in, potentially causing an explosion or unwanted oxidation.

-

Data Presentation: Distillation Parameters

| Parameter | Recommended Value | Rationale |

| Operating Pressure | 1 - 15 mmHg | Lowers boiling point to prevent thermal degradation. |

| Still Pot Temperature | 120 - 140°C (dependent on vacuum) | Provides sufficient energy for vaporization without charring.[4] |

| Distillation Head Temp. | ~110 - 128°C (dependent on vacuum) | Corresponds to the boiling point of the main isosafrole fraction.[13][14] |

| Reflux Ratio | ~9:1 to 10:1 | Enhances separation efficiency for closely boiling impurities.[4] |

Visualization: Distillation Workflow

Caption: Workflow for High-Purity Isosafrole via Vacuum Fractional Distillation.

Purification Method II: Flash Column Chromatography

Principle of Operation: This method is ideal for removing impurities with different polarities than isosafrole, such as highly polar polymerization products or non-polar hydrocarbon contaminants. The crude mixture is loaded onto a column of solid adsorbent (stationary phase, typically silica gel). A solvent (mobile phase) is then pushed through the column. Compounds separate based on their differential affinity for the stationary versus the mobile phase. Isosafrole, being moderately polar, can be effectively isolated from impurities.[14]

Experimental Protocol: Flash Column Chromatography

-

Solvent System Selection:

-

Using Thin-Layer Chromatography (TLC), determine an appropriate mobile phase. A good system will show the isosafrole spot with a retention factor (Rf) of ~0.3-0.4 and good separation from impurity spots.

-

A common starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[15]

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial mobile phase.

-

Pour the slurry into a glass chromatography column, allowing it to pack evenly without air bubbles. Add a layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude isosafrole in a minimal amount of the mobile phase.

-

Carefully apply the concentrated sample to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin passing the mobile phase through the column, applying positive pressure (air or nitrogen) to accelerate the flow.

-

Collect the eluent in a series of numbered test tubes or flasks.

-

Monitor the collected fractions by TLC to identify which ones contain the pure isosafrole.

-

-

Product Recovery:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified, colorless isosafrole oil.

-

Visualization: Chromatography Workflow

Caption: Workflow for Isosafrole Purification via Flash Column Chromatography.

Final Purity Assessment

Post-purification analysis is a non-negotiable step to validate the success of the chosen protocol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity. It provides a quantitative percentage of purity and can help identify the chemical structures of any remaining trace impurities.[5][6]

-

High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity with high accuracy, especially when coupled with a UV detector.[15][16][17]

-

Refractive Index: A quick and simple physical measurement. The refractive index of high-purity isosafrole should be within a narrow range (approx. 1.5745 - 1.5765).[3] A deviation from the standard indicates the presence of impurities.

Conclusion

The purification of crude isosafrole is a critical step for its use as a chemical intermediate. Vacuum fractional distillation is a highly effective and scalable method for removing closely-boiling impurities like safrole, capable of yielding purities exceeding 99.8%.[4] Flash column chromatography offers an alternative or complementary approach for removing impurities with different polarities. The choice of method depends on the specific impurity profile of the crude material. In all cases, strict adherence to safety protocols is essential due to the hazardous nature of isosafrole. Final purity must always be confirmed using appropriate analytical techniques.

References

-

PubChem. (n.d.). Isosafrole. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isosafrole. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Isosafrole. Retrieved from [Link]

-

Chem Service. (2015, October 22). Isosafrole SAFETY DATA SHEET. Retrieved from [Link]

-

Taj Pharmaceuticals Ltd. (n.d.). Isosafrole. Retrieved from [Link]

-

Essican Oils. (n.d.). Isosafrole SAFETY DATA SHEET. Retrieved from [Link]

-

Erowid. (n.d.). Isosafrole from Piperonal. The Rhodium Archive. Retrieved from [Link]

- CN104262320A. (2015). Method for converting safrole into iso-safrole. Google Patents.

- Zubillaga, M. P., & Maerker, G. (1990). Determination of Safrole and Isosafrole in Ham by HPLC with UV Detection. Journal of Food Science, 55(4), 1194-1195.

- Cox, M., et al. (2008). Chemical markers from the peracid oxidation of isosafrole.

- Collins, M., et al. (2018). A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. Forensic Chemistry, 9, 47-56.

-

The Hive. (2004). Safrole isomerization efficiency question. Erowid. Retrieved from [Link]

- Lestari, D., & Sulistyani, N. (2014). Determination of Safrole in Ethanol Extract of Nutmeg (Myristica fragrans Houtt) Using Reversed-Phase High Performance. Jurnal Farmasi Indonesia, 7(2), 81-87.

- Sasty, S., & La-Goo, F. (2004). Liquid Chromatographic Determination of Safrole in Sassafras-Derived Herbal Products.

- Clark, C. R., et al. (1994). Analysis of 3,4-Methylenedioxyphenyl-2-Propanone and 3,4-Methylenedioxyamphetamine Prepared From Isosafrole.

-

Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

-

Cox, M., et al. (2008). Chemical markers from the peracid oxidation of isosafrole. ScienceMadness. Retrieved from [Link]

-

Reddit. (2021). About isomérisation of safrole. r/TheeHive. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

- Sasty, S., & LaGoo, F. (2004). Liquid Chromatographic Determination of Safrole in Sassafras-Derived Herbal Products.

-

CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

-

USA Lab. (2020, November 11). How Fractional Distillation Process Works. Retrieved from [Link]

-

ChemTalk. (2021, August 5). Lab Procedure: Recrystallization. Retrieved from [Link]

- Verweij, A. M. A. (1999). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.

- Swist, M., et al. (2004). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles.

-

Baruch College CUNY. (2025). Lab: Purification by Recrystallization. Retrieved from [Link]

-

Chromic. (2002, May 13). Distillation of Safrole. Erowid. Retrieved from [Link]

- da Silva, L. P. (2014). Extraction of safrole from essential oils with ionic liquids. RUN - Repositório da Universidade Nova de Lisboa.

- Lin, C. H., et al. (2002). Determination of isoxaflutole (balance) and its metabolites in water using solid phase extraction followed by high-performance liquid chromatography with ultraviolet or mass spectrometry. Journal of Agricultural and Food Chemistry, 50(21), 5816-5824.

- EP2004783A1. (2008).

Sources

- 1. Isosafrole | C10H10O2 | CID 637796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 120-58-1: Isosafrole | CymitQuimica [cymitquimica.com]

- 3. Isosafrole manufacturers Taj Pharmaceuticals Companies Chemicals manufacturing, India, exporter, cas No. 11 Isosafrole suppliers, Chemicals, india, companies, Chemicals Drug from India, Isosafrole import, Chemicals, india, Isosafrole export, Chemicals, india, Isosafrole buyer, Chemicals [tajpharma.com]

- 4. CN104262320A - Method for converting safrole into iso-safrole - Google Patents [patents.google.com]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. ISOSAFROLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]

- 11. usalab.com [usalab.com]

- 12. Distillation of Safrole - [www.rhodium.ws] [erowid.org]

- 13. isosafrole, 120-58-1 [thegoodscentscompany.com]

- 14. Isosafrole from Piperonal - [www.rhodium.ws] [erowid.org]

- 15. researchgate.net [researchgate.net]

- 16. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Application Note: A Robust HPLC-UV Method for the Quantification of Isosafrole

Abstract: This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Isosafrole. Isosafrole is an aromatic organic compound used in fragrances and as a flavoring agent, but it is also a precursor in the illicit synthesis of controlled substances, necessitating its accurate monitoring.[1][2] This application note details the logical development of the analytical procedure, a step-by-step protocol for its application, and a rigorous validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3][4]

Part 1: Method Development and Optimization: A Rationale-Driven Approach

The primary objective is to develop a selective, sensitive, and reliable method for quantifying Isosafrole. The choices made during development are grounded in the physicochemical properties of the analyte and established chromatographic principles.

Selection of Chromatographic Mode and Stationary Phase

Isosafrole is a relatively non-polar molecule due to its phenylpropene and benzodioxole structure.[5] Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable chromatographic mode. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The non-polar analyte interacts with the stationary phase, and its retention is modulated by adjusting the polarity of the mobile phase.

A C18 (octadecylsilane) column is the preferred stationary phase for this application. The long alkyl chains of the C18 packing provide strong hydrophobic interactions with Isosafrole, ensuring adequate retention and allowing for effective separation from potential impurities.[6][7] A typical column dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance between resolution, efficiency, and backpressure.[6][8]

Optimization of the Mobile Phase

The mobile phase composition is critical for achieving the desired retention time and peak shape. A binary mixture of an organic solvent and an aqueous phase is standard for RP-HPLC.

-

Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are common choices. Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. We will proceed with an Acetonitrile/Water mixture.

-

Aqueous Phase: Water is used to create a polar mobile phase.

-

Composition (Isocratic vs. Gradient): For a single analyte quantification, an isocratic elution (constant mobile phase composition) is often sufficient, simpler, and more reproducible.[9] The optimal ratio is determined experimentally by running a series of compositions (e.g., 60:40, 70:30, 80:20 ACN:Water) to achieve a retention time that is long enough to be separated from the solvent front but short enough for efficient analysis (typically 5-10 minutes). A starting point could be a mixture of Methanol:Water (73:27).[6][8]

Wavelength Selection for UV Detection

The selection of the detection wavelength is based on the UV absorbance spectrum of Isosafrole. The trans-isomer of Isosafrole exhibits absorbance maxima at approximately 260 nm, 267 nm, and 305 nm.[10] While the maximum absorbance offers the highest sensitivity, a wavelength on the shoulder of a peak can sometimes provide better selectivity against interfering compounds. Previous studies on the related compound safrole have successfully used detection wavelengths of 235 nm and 286 nm.[11][12] For this method, we will select 265 nm as the primary detection wavelength to leverage a region of high molar absorptivity for Isosafrole, ensuring high sensitivity.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. SST ensures that the equipment is performing correctly and can generate reliable data. Key parameters are checked by injecting a standard solution multiple times.

| Parameter | Acceptance Criterion | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration and precision. |

| Theoretical Plates (N) | N > 2000 | Measures column efficiency. Higher numbers indicate sharper peaks and better separation performance. |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for ≥ 5 injections | Demonstrates the precision of the injector and the stability of the system.[13] |

Part 2: Experimental Protocols

Protocol: Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Isosafrole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase. These solutions will be used to construct the calibration curve.

Protocol: Sample Preparation (General)

Sample preparation is crucial for removing matrix components that could interfere with the analysis or damage the HPLC column.[14] The following is a general liquid-liquid extraction protocol that can be adapted.

-

Homogenization: Accurately weigh a known amount of the sample (e.g., 1 g of a solid or 1 mL of a liquid) into a suitable container.

-

Extraction: Add 10 mL of an appropriate extraction solvent (e.g., a mixture of hexane and ethyl acetate (95:5, v/v) can be effective for some matrices).[15]

-

Agitation: Vortex or sonicate the mixture for 15 minutes to ensure efficient extraction of Isosafrole into the solvent.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.

-

Evaporation & Reconstitution: Carefully transfer the supernatant (the liquid extract) to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Part 3: HPLC-UV Operating Protocol

Recommended Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC System with UV/Vis or PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min[6][16] |

| Injection Volume | 20 µL[17] |

| Column Temperature | Ambient (25°C)[17] |

| Detection Wavelength | 265 nm |

| Run Time | 10 minutes |

Analysis Sequence

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a system suitability test by injecting the working standard (e.g., 25 µg/mL) five times. Verify that all SST criteria are met.

-

Inject a solvent blank (mobile phase) to ensure no system contamination.

-

Inject the prepared working standard solutions in order of increasing concentration to generate the calibration curve.

-

Inject the prepared samples.

-

Inject a standard check (a mid-range concentration standard) after every 10-15 sample injections to monitor system performance over time.

Part 4: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18] The following protocols are based on the ICH Q2(R2) guidelines.[4][19]

Caption: Overall workflow for method development and validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[13]

-

Protocol:

-

Analyze a blank sample matrix (placebo) to check for interfering peaks at the retention time of Isosafrole.

-

Analyze a standard solution of Isosafrole.

-

Analyze a sample matrix spiked with Isosafrole.

-

-

Acceptance Criterion: The blank should show no significant peaks at the analyte's retention time. The peak for Isosafrole in the spiked sample should be pure and spectrally homogenous (if using a PDA detector).

Linearity and Range

-

Protocol: Analyze the prepared working standard solutions (from 1 to 100 µg/mL) in triplicate.

-

Acceptance Criterion: Plot the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The data should be visually inspected for linearity.[20]

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[21]

-

Protocol: Spike a blank sample matrix with known concentrations of Isosafrole at three levels (low, medium, and high; e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level. Analyze the samples and calculate the percent recovery.

-

Acceptance Criterion: The mean recovery should be within 98-102% with a %RSD of ≤ 2.0%.

Precision

-

Repeatability (Intra-assay precision):

-

Protocol: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Acceptance Criterion: %RSD of the results should be ≤ 2.0%.[16]

-

-

Intermediate Precision (Inter-assay precision):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criterion: %RSD of the combined results from both studies should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

-

LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the Blank / Slope)

-

LOQ = 10 * (Standard Deviation of the Blank / Slope)

-

-

Acceptance Criterion: The LOQ must be verified by analyzing a standard at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.[12][20]

Caption: Step-by-step process for HPLC method validation.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][22]

-

Protocol: Introduce small changes to the method and evaluate the effect on system suitability parameters.

-

Vary flow rate (e.g., ±0.1 mL/min).

-

Vary mobile phase composition (e.g., change acetonitrile percentage by ±2%).

-

-

Acceptance Criterion: System suitability parameters (tailing factor, theoretical plates, %RSD) should remain within the acceptance criteria.

Conclusion

The HPLC-UV method described provides a selective, accurate, and precise procedure for the quantification of Isosafrole. The detailed protocols for method development, operation, and validation ensure that the method is robust and reliable for routine analysis in research and quality control environments. Adherence to the validation principles outlined by the ICH establishes a high degree of confidence in the data generated.[13][23]

References

- U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.

- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.

- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.

- CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation.

- DrugFuture. (n.d.). Isosafrole.

- ResearchGate. (2025, August 7). Determination of Safrole and Isosafrole in Ham by HPLC with UV Detection.

- ResearchGate. (n.d.). HPLC-PDA chromatogram at 235 nm of safrole standard.

- PubMed. (n.d.). Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography.

- Bionity. (n.d.). Isosafrole.

- PMC. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.

- Taylor & Francis Online. (n.d.). Liquid Chromatographic Determination of Safrole in Sassafras-Derived Herbal Products.

- Semantic Scholar. (2014, June 28). Determination of Safrole in Ethanol Extract of Nutmeg (Myristica fragrans Houtt) Using Reversed-Phase High Performance.

- PubChem. (n.d.). Isosafrole.

- SIELC Technologies. (2018, February 16). Separation of Safrole on Newcrom R1 HPLC column.

- CymitQuimica. (n.d.). CAS 120-58-1: Isosafrole.

- LCGC. (2017, July). IMPROVING SAMPLE PREPARATION IN HPLC.

- LookChem. (n.d.). Cas 120-58-1,ISOSAFROLE.

- ResearchGate. (2018, October 16). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt).

- Natural Sciences Publishing. (2017, May 1). Development and Validation of an RP-HPLC-UV Method for the Analysis of Drugs Used for Benign Prostatic Hyperplasia.

- Asian Journal of Chemistry. (2013). Development and Validation of an Isocratic, Sensitive and Facile RP-HPLC Method for Rapid Analysis of 5-Fluorouracil and Stability Studies Under Various Stress Conditions.

- PubMed. (2024, May 25). Validation of an isocratic HPLC method for simultaneous estimation of major phytosterols in Prunus spinosa L. extracts.

- MDPI. (2025, January 22). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study.

- PMC. (n.d.). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations.

Sources

- 1. Isosafrole [bionity.com]

- 2. CAS 120-58-1: Isosafrole | CymitQuimica [cymitquimica.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Isosafrole | C10H10O2 | CID 637796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Separation of Safrole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Validation of an isocratic HPLC method for simultaneous estimation of major phytosterols in Prunus spinosa L. extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isosafrole [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. fishersci.pt [fishersci.pt]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. naturalspublishing.com [naturalspublishing.com]

- 18. intuitionlabs.ai [intuitionlabs.ai]

- 19. fda.gov [fda.gov]

- 20. Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 22. propharmagroup.com [propharmagroup.com]

- 23. scribd.com [scribd.com]

GC-MS protocol for the detection of 1,3-Benzodioxole, 5-(1-methylethenyl)-

Forensic and Pharmaceutical Application Note